1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
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Overview
Description
1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a synthetic compound with a molecular formula of C₁₇H₂₃Cl₂N₃O₂ and a molecular weight of 372.29 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrrolidine ring and a pyrazole moiety.
Preparation Methods
The synthesis of 1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves multiple steps. One common method includes the reaction of 1-benzyl-4-pyrrolidinone with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product . The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique structure .
Comparison with Similar Compounds
1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride can be compared with similar compounds such as:
1-Benzyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole moiety but lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another similar compound with variations in the substitution pattern on the pyrazole ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combined pyrrolidine and pyrazole structure, which imparts specific chemical and biological properties not found in other related compounds.
Properties
Molecular Formula |
C17H23Cl2N3O2 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
1-benzyl-4-(1,3-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C17H21N3O2.2ClH/c1-12-14(9-19(2)18-12)15-10-20(11-16(15)17(21)22)8-13-6-4-3-5-7-13;;/h3-7,9,15-16H,8,10-11H2,1-2H3,(H,21,22);2*1H |
InChI Key |
GWVHPLNWEGXKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3)C.Cl.Cl |
Origin of Product |
United States |
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